

In-Depth Technical Guide: 1-((4-Bromophenyl)sulfonyl)piperidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

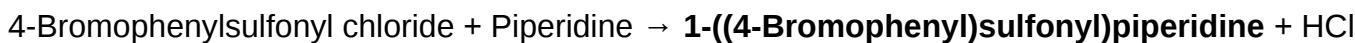
Compound Name:	1-((4-Bromophenyl)sulfonyl)piperidine
Cat. No.:	B1266403

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **1-((4-Bromophenyl)sulfonyl)piperidine**. Due to the limited availability of data for this specific compound, this guide also presents extrapolated information from closely related analogues to provide insights into its potential synthesis, biological activity, and relevant experimental workflows.

Core Compound Properties


The fundamental quantitative data for **1-((4-Bromophenyl)sulfonyl)piperidine** are summarized below.

Property	Value
Molecular Formula	C ₁₁ H ₁₄ BrNO ₂ S
Molecular Weight	304.21 g/mol
CAS Number	834-66-2
Canonical SMILES	C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br
Physical Description	Solid (predicted)
Solubility	Predicted to be soluble in organic solvents

Hypothetical Synthesis Protocol

While a specific, peer-reviewed synthesis protocol for **1-((4-Bromophenyl)sulfonyl)piperidine** is not readily available in the literature, a general and plausible method can be inferred from the synthesis of analogous aryl sulfonylpiperidine compounds. The following protocol describes a typical nucleophilic substitution reaction between 4-bromophenylsulfonyl chloride and piperidine.

Reaction:

Materials:

- 4-Bromophenylsulfonyl chloride (1 equivalent)
- Piperidine (1.1 equivalents)
- Triethylamine (1.2 equivalents)
- Dichloromethane (anhydrous)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Rotary evaporator
- Magnetic stirrer and stir bar
- Standard laboratory glassware

Procedure:

- To a solution of piperidine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane, add a solution of 4-bromophenylsulfonyl chloride (1 equivalent) in

anhydrous dichloromethane dropwise at 0°C with continuous stirring.

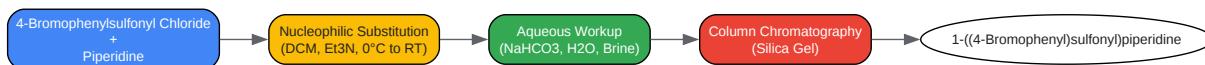
- Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure **1-((4-Bromophenyl)sulfonyl)piperidine**.

Potential Biological Significance and Signaling Pathways

Direct studies on the biological activity and mechanism of action of **1-((4-Bromophenyl)sulfonyl)piperidine** are not extensively documented. However, the piperidine moiety is a well-established pharmacophore present in numerous clinically approved drugs targeting a wide range of biological systems.^{[1][2]} The presence of the bromophenylsulfonyl group suggests potential for various biological activities, as derivatives of phenylsulfonylpiperazine have shown promise in cancer research.^[3]

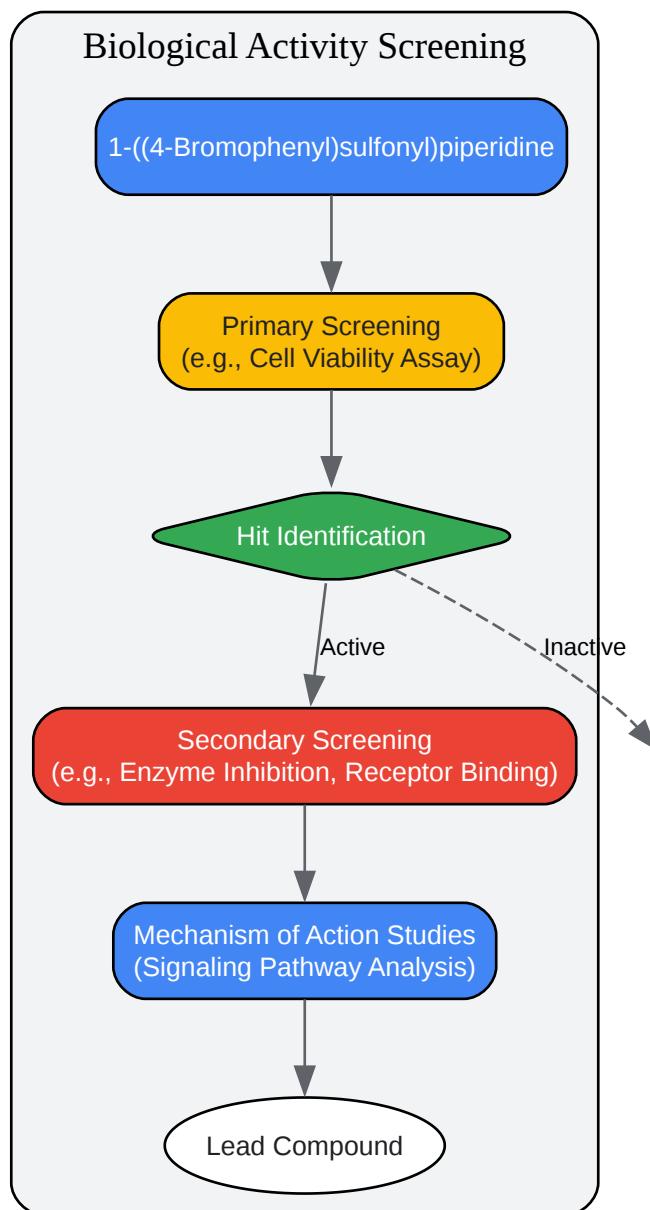
Based on the activities of structurally related compounds, potential areas of biological investigation for **1-((4-Bromophenyl)sulfonyl)piperidine** could include:

- Anticancer Activity: Piperidine derivatives have been investigated for their potential to inhibit cancer cell proliferation and migration through various signaling pathways, including STAT-3, NF-κB, and PI3K/Akt.^[1]
- Neurological Activity: The piperidine scaffold is a common feature in drugs targeting the central nervous system.^[2] Some piperidine derivatives have been explored as inhibitors of


the dopamine transporter (DAT) and for their potential in treating neurodegenerative diseases.[4]

- Enzyme Inhibition: The sulfonyl group can act as a key interacting moiety in the active sites of various enzymes.

Further research is necessary to elucidate the specific biological targets and signaling pathways modulated by **1-((4-Bromophenyl)sulfonyl)piperidine**.


Visualizations

The following diagrams illustrate a generalized experimental workflow for the synthesis of **1-((4-Bromophenyl)sulfonyl)piperidine** and a hypothetical logical relationship for screening its biological activity.

[Click to download full resolution via product page](#)

Caption: Generalized synthesis workflow for **1-((4-Bromophenyl)sulfonyl)piperidine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 1-((4-Bromophenyl)sulfonyl)piperidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266403#1-4-bromophenyl-sulfonyl-piperidine-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com